2-hydroxy-N-(3-phenylpropyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-11-5-4-10-14(15)16(19)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,18H,6,9,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGDIICSZWHCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153810-66-3 | |
| Record name | 2-Hydroxy-N-(3-phenylpropyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153810663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-N-(3-PHENYLPROPYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RXY7JL5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Hydroxy N 3 Phenylpropyl Benzamide
Established Synthetic Routes for 2-hydroxy-N-(3-phenylpropyl)benzamide
The primary methods for synthesizing this compound revolve around the formation of the amide bond, a cornerstone of organic synthesis. Both traditional chemical condensation reactions and emerging biocatalytic methods offer viable pathways to this and related compounds.
Amide Bond Formation via Condensation Reactions
Condensation reactions represent the most direct and widely practiced approach for the synthesis of amides, including this compound. These methods typically involve the activation of a carboxylic acid, followed by its reaction with an amine.
A direct and effective method for the synthesis of N-substituted salicylamides involves the reaction of salicylic (B10762653) acid with a primary amine. researchgate.net This transformation can be successfully achieved using phosphorus trichloride (B1173362) (PCl₃) as a key reagent in an inert organic solvent. researchgate.net The reaction proceeds by the in situ activation of the carboxylic acid group of salicylic acid by PCl₃, which facilitates the subsequent nucleophilic attack by the primary amine, 3-phenylpropylamine (B116678), to form the desired amide bond. This approach avoids the need to first isolate a more reactive acyl chloride, streamlining the synthetic process.
General protocols for similar amidations often employ coupling reagents to facilitate the reaction between the carboxylic acid and the amine. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily susceptible to aminolysis.
For the direct synthesis of N-substituted salicylamides from salicylic acid and a primary amine, specific reaction conditions have been outlined to enhance efficiency. researchgate.net The use of an inert organic solvent is crucial, with chlorobenzene (B131634) being a documented example. researchgate.net A typical molar ratio for this reaction is 1:1:0.3 for salicylic acid, the amine, and phosphorus trichloride, respectively. researchgate.net It has been noted that for aromatic amides, an increase in the amount of PCl₃ can have a favorable effect on the reaction's efficiency. researchgate.net The reaction temperature is controlled to not exceed 20–25°C during the addition of PCl₃. researchgate.net
In the broader context of amide synthesis, optimization often involves the choice of solvent and catalyst. Solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly used for coupling reactions. fishersci.co.uknih.gov The selection of a suitable base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is also critical to neutralize the acid formed during the reaction and to facilitate the coupling process. fishersci.co.uk Boric acid has also been demonstrated as an effective catalyst for direct amidation reactions, particularly between benzoic acid and benzylamine, which can be performed in a solvent like toluene (B28343) at reflux. sciepub.com The optimal amount of catalyst can be adjusted to balance reaction time and yield. sciepub.com
Table 1: Comparison of General Amidation Methods
| Method | Reagents/Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Direct Condensation | PCl₃ | Chlorobenzene | 20-25°C | Direct reaction of salicylic acid and amine. researchgate.net |
| Carbodiimide (B86325) Coupling | DCC or EDC | DMF | 0°C to RT | Common method for peptide synthesis. fishersci.co.uk |
| Uronium Coupling | HATU, HBTU | DMF | 0°C to RT | High efficiency, may require elevated temperatures. fishersci.co.uk |
| Boric Acid Catalysis | Boric Acid | Toluene | Reflux | Greener approach with recoverable catalyst. sciepub.com |
Biocatalytic Approaches to Amide Synthesis of Related Compounds
Biocatalysis is an increasingly important field in chemical synthesis, offering mild and selective reaction conditions. nih.gov Enzymes, particularly lipases and transaminases, have been employed for the synthesis of amides. Lipases, for instance, are known for their high activity and can be used for the resolution of chiral amines, a process that involves amide formation. nih.gov
Transaminases represent a versatile biocatalytic method for producing primary amines through the reductive amination of carbonyl compounds. nih.gov While this is primarily for amine synthesis, the principles of enzymatic catalysis are being extended to amide bond formation as well. The development of enzyme variants through bioinformatics and computer modeling is expanding the scope of biocatalysis for broader chemical manufacturing. nih.gov These enzymatic methods provide an alternative to traditional chemical synthesis, often with advantages in stereoselectivity and environmental impact. nih.gov
Derivatization Strategies and Functional Group Interconversions
Further functionalization of the this compound core structure can lead to the development of new derivatives with potentially altered properties. Oxidation and reduction reactions are fundamental strategies for these transformations.
Oxidation and Reduction Reactions of the Core Structure
The core structure of this compound contains several sites amenable to oxidation and reduction. The secondary amide nitrogen and the methylene (B1212753) groups of the propyl linker are potential targets for such transformations.
Oxidation: The oxidation of N-substituted amines, including amides, can lead to the formation of imides. chemrxiv.org Oxoammonium-catalyzed oxidation, using mediators like ketoABNO in the presence of a terminal oxidant such as m-chloroperoxybenzoic acid (mCPBA), has been shown to be effective for a range of carbamates, sulfonamides, and amides. chemrxiv.org This method relies on a hydride transfer mechanism and offers a metal-free alternative to traditional ruthenium-based oxidation systems. chemrxiv.org Another approach involves the use of N-hydroxyphthalimide (NHPI) to mediate the oxidation of sulfonamides to N-sulfonylimines under mild conditions, which could be conceptually applied to the amide bond in the target molecule. mdpi.com
Reduction: The amide bond itself is generally stable to reduction, but under harsh conditions, it can be reduced to an amine. More commonly, related functional groups are targeted. Reductive amination is a powerful technique for forming C-N bonds and involves the reduction of an imine or iminium ion intermediate. masterorganicchemistry.com This is typically achieved using selective reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.comharvard.edu While this is a synthetic method for amines, the principles can be applied in reverse, where an imine formed from a related aldehyde could be reduced to form the N-alkyl group present in the target molecule. A simple, green approach for the reductive N-alkylation of nitroarenes utilizes zinc dust and acetic acid in the presence of a carbonyl compound, demonstrating a one-pot reduction and alkylation. nih.gov
Table 2: Potential Derivatization Reactions
| Transformation | Reagent System | Potential Product |
|---|---|---|
| Oxidation | ketoABNO / mCPBA | Imide derivative |
| Oxidation | NHPI / PhI(OAc)₂ | N-Acylimine intermediate |
| Reduction | NaBH(OAc)₃ | (In related syntheses) Amine |
Nucleophilic and Electrophilic Substitution Reactions
The core structure of this compound is assembled through a nucleophilic acyl substitution reaction. This is the most fundamental reaction for forming the amide bond. In this process, the amine group of 3-phenylpropan-1-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a salicylic acid derivative. To facilitate this reaction, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. A common laboratory method involves converting salicylic acid into 2-hydroxybenzoyl chloride using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uknih.gov
Electrophilic aromatic substitution reactions are typically employed to modify the aromatic rings of the precursors before the amide bond formation. For instance, introducing substituents onto the salicylic acid ring can be achieved through reactions like nitration or halogenation to create a diverse range of starting materials. A direct Friedel-Crafts-type carboxamidation of arenes using reagents like cyanoguanidine in a superacid has also been reported as a method for forming benzamide (B126) structures, representing a direct electrophilic substitution approach to the product class. nih.gov
Table 1: Key Substitution Reactions in Benzamide Synthesis
| Reaction Type | Role of Reagents | Example Transformation | Relevance to Target Molecule |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Amine (Nucleophile) attacks an activated Carboxylic Acid (Electrophile) | 3-phenylpropan-1-amine + 2-hydroxybenzoyl chloride → this compound | Primary method for forming the central amide bond. |
| Electrophilic Aromatic Substitution | An electrophile attacks the electron-rich aromatic ring of a precursor | Salicylic acid + HNO₃/H₂SO₄ → Nitrosalicylic acid | Used to synthesize substituted analogs by modifying precursors before amidation. |
| Friedel-Crafts Carboxamidation | An arene (e.g., benzene) is directly amidated using an electrophilic amidating agent | Benzene (B151609) + Cyanoguanidine/CF₃SO₃H → Benzamide | An alternative electrophilic route to the benzamide functional group. nih.gov |
Formation of Substituted Benzamide Analogs
The synthesis of substituted benzamide analogs is a common strategy in drug discovery to explore structure-activity relationships. nih.gov Analogs of this compound can be created by systematically altering either the salicylic acid portion or the 3-phenylpropylamine portion of the molecule.
This is typically achieved by preparing a variety of substituted precursors and reacting them via standard amidation coupling methods. For example, researchers have synthesized series of N-substituted benzamides by reacting various primary or secondary amines with a common benzoyl chloride derivative. researchgate.net Conversely, a single amine can be reacted with a library of substituted benzoyl chlorides to generate a different set of analogs. nih.gov This modular approach allows for the targeted synthesis of compounds with modified electronic, steric, and pharmacokinetic properties. For instance, the synthesis of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs involved coupling various substituted benzamides to a different amine side chain to produce potent ion channel blockers. nih.gov
Table 2: Examples of Synthetic Routes to Benzamide Analogs
| Target Analog Class | Amine Precursor | Carboxylic Acid/Acyl Chloride Precursor | Synthetic Goal |
|---|---|---|---|
| N-(hydroxyphenyl)benzamides | 3-Hydroxyaniline researchgate.net | Benzoyl chloride researchgate.net | Creation of enzyme inhibitors. researchgate.net |
| N-(nitrophenyl)benzamides | 3-Nitroaniline nih.gov | 2-Hydroxybenzoyl chloride nih.gov | Synthesis of precursors for chiral benzoxazepines. nih.gov |
| N-aryl benzamides with varied ring substituents | Substituted anilines | Substituted benzoyl chlorides | Exploration of structure-activity relationships for antitumor agents. nih.gov |
| Isoindolinone derivatives from N-substituted benzamides | N-Substituted benzamides | Allylic alcohols (via Ru-catalyzed cyclization) rsc.org | Advanced chemical transformation of a benzamide scaffold. rsc.org |
Industrial-Scale Synthesis Considerations for Benzamide Derivatives
Transitioning benzamide synthesis from the laboratory to an industrial scale requires a shift in priorities towards cost, safety, efficiency, and waste reduction. While laboratory syntheses often use expensive and high-molecular-weight coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for high yields and mild conditions, these are generally not economically viable for large-scale production. ucl.ac.uk
Table 3: Comparison of Reagents for Amide Bond Formation
| Parameter | Common Lab-Scale Reagents | Common Industrial-Scale Reagents | Rationale for Industrial Choice |
|---|---|---|---|
| Activating Agents | HATU, HOBt, EDC | Thionyl chloride, Oxalyl chloride, T3P, CDI ucl.ac.uk | Lower cost, higher atom economy, stability. ucl.ac.uk |
| Solvents | DMF, Dichloromethane (CH₂Cl₂) ucl.ac.uk | Toluene, 2-MeTHF, Acetonitrile (process dependent) | Reduced toxicity, easier recovery and recycling, safety. |
| Focus | High yield, reaction scope | Cost-effectiveness, safety, low PMI, waste minimization. acs.org | Economic viability and environmental regulations. |
Green Chemistry Principles in the Synthesis of Related Benzamides
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Traditional amide synthesis methods are often criticized for their poor atom economy and reliance on stoichiometric activating agents, which generate significant amounts of waste. ucl.ac.uksigmaaldrich.com For example, using a carbodiimide like EDC generates a urea (B33335) byproduct that must be separated and disposed of.
Modern research focuses on developing catalytic methods for amide bond formation, which aligns with green chemistry goals. sigmaaldrich.com Key areas of development include:
Catalytic Direct Amidation : This approach involves reacting a carboxylic acid and an amine directly, typically at elevated temperatures to remove water, using a catalyst. Boronic acid derivatives and reusable Brønsted acidic ionic liquids have been developed for this purpose, offering high efficiency and significantly improved PMI. acs.orgsigmaaldrich.com
Biocatalysis : The use of enzymes in either aqueous or low-water systems provides a highly selective and environmentally benign method for amide bond synthesis. rsc.org
Dehydrogenative Coupling : Catalytic systems, often based on ruthenium, can couple alcohols and amines directly to form amides, with the only byproduct being hydrogen gas (H₂). sigmaaldrich.com
Improved Solvents : A major focus is on replacing hazardous solvents with greener alternatives or developing solvent-free reaction conditions. whiterose.ac.uk
These greener approaches not only reduce waste but can also lead to safer and more efficient manufacturing processes. acs.org
Table 4: Green Chemistry Approaches to Benzamide Synthesis
| Principle | Traditional Method | Green Alternative | Advantage |
|---|---|---|---|
| Atom Economy | Stoichiometric coupling reagents (e.g., EDC, HATU) generate large amounts of byproduct waste. ucl.ac.uk | Catalytic direct amidation or dehydrogenative coupling. sigmaaldrich.com | Significantly less waste; byproducts are often benign (e.g., water, H₂). sigmaaldrich.com |
| Use of Catalysis | Often relies on stoichiometric activators. ucl.ac.uk | Use of boronic acids, ionic liquids, enzymes, or transition metal catalysts. rsc.orgacs.orgsigmaaldrich.com | Reduces waste, allows for milder reaction conditions, catalyst can be recycled. acs.org |
| Safer Solvents | Use of DMF, CH₂Cl₂, and other hazardous solvents. ucl.ac.uk | Use of greener solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) or solvent-free conditions. | Improved process safety and reduced environmental impact. whiterose.ac.uk |
| Process Efficiency (PMI) | High PMI due to reagents, solvents, and workup. | Direct amidation catalyzed by ionic liquids can achieve a PMI of < 3. acs.org | Dramatically reduces the mass of waste generated per kilogram of product. acs.org |
Fundamental Structural Architecture of this compound
The chemical structure of this compound is characterized by a precise arrangement of three key components: a benzamide backbone, an ortho-hydroxyl group on the salicylic acid-derived ring, and a flexible N-substituted 3-phenylpropyl chain.
The core of the molecule is a benzamide framework, which consists of a benzene ring attached to an amide functional group (-C(=O)N-). This fundamental structure is prevalent in numerous biologically active compounds. A crucial feature of this particular molecule is the presence of a hydroxyl (-OH) group at the ortho-position (carbon-2) of the benzene ring, relative to the amide linkage. This classifies the compound as a salicylamide, a derivative of salicylic acid. This ortho-hydroxyl group is not merely a passive substituent; it plays a critical role in defining the molecule's three-dimensional shape and chemical properties.
Intramolecular Interactions and Conformational Dynamics
The spatial arrangement of this compound is heavily influenced by non-covalent interactions within the molecule itself, primarily a strong intramolecular hydrogen bond.
The rigid, planar conformation imposed by the intramolecular hydrogen bond has significant implications for how the molecule interacts with other molecules, particularly biological receptors. This defined shape can enhance binding affinity to a specific target by reducing the entropic penalty associated with the molecule adopting a specific "active" conformation upon binding. The study of flexible salicylamide-based peptidomimetics highlights the importance of computational conformational analysis to understand the preferred shapes of such molecules researchgate.netmdpi.com. The relatively fixed orientation of the hydrogen bond donor (amide N-H) and acceptor (hydroxyl O-H) groups, along with the appended 3-phenylpropyl chain, creates a specific three-dimensional pharmacophore that can be recognized by a complementary binding site.
Systematic Structure-Activity Relationship (SAR) Studies
While specific SAR studies for this compound are not extensively detailed in the available literature, a comprehensive analysis of related salicylamide and N-substituted benzamide derivatives provides crucial insights into how structural modifications can impact biological activity. These studies underscore the importance of the ortho-hydroxyl group and the nature of the N-substituent.
Research into salicylanilide derivatives as inhibitors of human adenovirus (HAdV) infection demonstrated that the 2-phenolic hydroxyl group is essential for potent antiviral activity. Removal of this group led to a significant loss of potency, highlighting its critical role in the compound's mechanism of action.
| Compound Modification | Effect on Activity | Reference |
|---|---|---|
| Removal of 2-OH group | Significant loss of potency | nih.gov |
| Shifting 5-Cl to 4-position | Maintained potency, increased cytotoxicity | nih.gov |
| Substitution on the aniline ring | Potency is sensitive to substituent type and position | nih.gov |
Further SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB have shown that potency is highly dependent on the substituents on the benzamide core. For instance, replacing larger groups with smaller, electron-rich substituents at the C-5 position can enhance activity.
| Compound Modification | Observed Activity Change | Reference |
|---|---|---|
| Replacement of C-5 morpholine with a methyl group | Increased activity | stenutz.eu |
| Replacement of C-2 oxygen linker with nitrogen | Decreased activity | stenutz.eu |
| Secondary amides vs. primary amides | Secondary amides are more potent | stenutz.eu |
In the context of N-alkyl-5-hydroxypyrimidinone carboxamides investigated as antitubercular agents, the length and nature of the N-alkyl chain were also found to be critical. For example, extending a methyl to an ethyl group maintained or improved potency, while complete removal of the alkyl group was not tolerated. This suggests that the N-substituted chain, such as the 3-phenylpropyl group in this compound, likely engages in crucial binding interactions, and its length and composition are optimized for a specific target pocket. The elongation of an alkyl chain can result in a better fit to an active site, thereby increasing potency nih.govresearchgate.net.
An in-depth examination of this compound reveals a molecule of significant interest in medicinal chemistry and materials science. This article provides a detailed analysis of its molecular structure, conformational properties, and the structure-activity relationships that govern its behavior and that of its analogs.
Advanced Analytical Characterization in Research of 2 Hydroxy N 3 Phenylpropyl Benzamide
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are pivotal in determining the structure of a molecule. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, connectivity, and three-dimensional shape.
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides precise information about the chemical environment of atoms, revealing the structure of the molecule. For 2-hydroxy-N-(3-phenylpropyl)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR are used to assemble a complete structural picture.
Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons in the salicyl, phenyl, and propyl linker moieties.
The aromatic protons on the 2-hydroxybenzoyl (salicyl) group and the phenyl group of the propyl chain would appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effects of the aromatic rings. The protons of the propyl chain (-CH₂-CH₂-CH₂-) would resonate in the upfield region. The methylene (B1212753) group attached to the amide nitrogen (-NH-CH₂ -) is expected to be the most deshielded of the aliphatic protons, followed by the methylene group attached to the phenyl ring (-CH₂ -Ph). The central methylene group would appear at the most upfield position of the three. Additionally, signals for the amide (-NH) and hydroxyl (-OH) protons are expected, though their chemical shifts can be variable and they may appear as broad signals.
Predicted ¹H-NMR Spectral Data for this compound Note: This is a predicted data table based on the chemical structure. Actual experimental values may vary.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 12.0 | singlet, broad | 1H | Phenolic -OH |
| ~8.5 - 9.0 | triplet, broad | 1H | Amide N-H |
| ~6.8 - 7.8 | multiplet | 4H | Aromatic protons (salicyl ring) |
| ~7.1 - 7.3 | multiplet | 5H | Aromatic protons (phenyl ring) |
| ~3.4 - 3.6 | quartet | 2H | N-CH₂- |
| ~2.7 - 2.9 | triplet | 2H | -CH₂-Ph |
| ~1.9 - 2.1 | quintet | 2H | -CH₂-CH₂-CH₂- |
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure of this compound gives a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield (~170 ppm). The aromatic carbons will resonate in the typical range of δ 115-160 ppm, with the carbon bearing the hydroxyl group appearing most downfield in the salicyl ring. The aliphatic carbons of the propyl chain will appear in the upfield region (δ 20-50 ppm).
Predicted ¹³C-NMR Spectral Data for this compound Note: This is a predicted data table based on the chemical structure. Actual experimental values may vary.
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168-172 | Amide Carbonyl (C=O) |
| ~158-162 | Aromatic C-OH (salicyl) |
| ~140-142 | Quaternary Aromatic C (phenyl) |
| ~115-135 | Aromatic CH carbons |
| ~114-118 | Quaternary Aromatic C (salicyl, adjacent to C=O) |
| ~39-42 | N-CH₂- |
| ~32-35 | -CH₂-Ph |
| ~30-33 | -CH₂-CH₂-CH₂- |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In positive ion mode (+ESI), the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. Given the molecular formula C₁₆H₁₇NO₂, the monoisotopic mass of the neutral molecule is 255.1259 g/mol . Therefore, the primary ion observed in the +ESI-MS spectrum would be at m/z 256.1332. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
Predicted +ESI-MS Data for this compound
| Ion Species | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 256.1332 |
| [M+Na]⁺ | 278.1152 |
| [M+K]⁺ | 294.0891 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For the protonated this compound (m/z 256.13), several key fragmentation pathways can be predicted. A common fragmentation for amides is the cleavage of the amide bond. This could lead to the formation of a benzoyl cation (m/z 121.0284) from the salicyl portion and/or a protonated 3-phenylpropylamine (B116678) fragment. Another likely fragmentation is the cleavage of the C-C bond in the propyl linker, particularly the benzylic cleavage, which would result in a stable tropylium (B1234903) ion (C₇H₇⁺, m/z 91.0542).
Predicted Major Fragment Ions in MS/MS of [M+H]⁺ for this compound Note: This is a predicted fragmentation pattern. Actual spectra may show different or additional fragments.
| Predicted Fragment m/z | Proposed Structure / Neutral Loss |
|---|---|
| 136.0757 | [C₉H₁₂N]⁺ (Cleavage of amide C-N bond) |
| 121.0284 | [C₇H₅O₂]⁺ (2-hydroxybenzoyl cation) |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion, from benzylic cleavage) |
Mass Spectrometry (MS)
HPLC-MS for Product Confirmation
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hybrid technique that provides unequivocal confirmation of a synthesized product's identity by separating it from the reaction mixture and determining its molecular weight. In the analysis of benzamide (B126) derivatives, HPLC-MS serves as a definitive tool for structure verification. researchgate.net
The process begins with the HPLC system, which separates the target compound from any unreacted starting materials, byproducts, or impurities. A C18 reversed-phase column is commonly used, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often containing a modifier like formic acid to improve peak shape and ionization efficiency. researchgate.net
Following chromatographic separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a frequently employed technique for benzamide derivatives, as it is a soft ionization method that typically keeps the molecule intact. researchgate.net Analysis is often performed in positive ion mode (+ESI), where the molecule is protonated to form the molecular ion [M+H]⁺ or may form adducts with other available cations, such as sodium [M+Na]⁺. researchgate.net The mass analyzer then measures the mass-to-charge ratio (m/z) of these ions. For this compound (C₁₆H₁₇NO₂), the expected exact mass is approximately 255.12 g/mol . The detection of a prominent peak corresponding to the [M+H]⁺ ion at m/z 256.13 would strongly support the successful synthesis of the target compound. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that serves as a molecular fingerprint. researchgate.net
Table 1: Representative HPLC-MS Parameters for Benzamide Derivative Analysis
| Parameter | Typical Value/Condition |
|---|---|
| HPLC Column | C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| Detected Ions | [M+H]⁺, [M+Na]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds.
In the analysis of this compound, the IR spectrum provides clear evidence for its key structural features. The presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3400-3200 cm⁻¹. The secondary amide N-H bond also gives rise to a distinct absorption peak, usually a sharp band appearing around 3300 cm⁻¹. researchgate.net
The carbonyl (C=O) group of the amide function is one of the most prominent features in the spectrum, exhibiting a strong, sharp absorption band typically found between 1680 and 1630 cm⁻¹ (Amide I band). researchgate.net Another important vibration associated with the amide linkage is the N-H bend (Amide II band), which appears around 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings produce characteristic absorptions in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching of the phenolic hydroxyl group can be identified in the 1260-1180 cm⁻¹ range. The collective presence of these specific absorption bands provides compelling evidence for the successful synthesis of the this compound structure.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | ~3400-3200 (broad) |
| Amide | N-H stretch | ~3300 (sharp) |
| Aromatic | C-H stretch | ~3100-3000 |
| Aliphatic | C-H stretch | ~2950-2850 |
| Amide Carbonyl | C=O stretch (Amide I) | ~1680-1630 (strong) |
| Aromatic | C=C stretch | ~1600-1450 |
| Amide | N-H bend (Amide II) | ~1550 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are central to chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For the synthesis of this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to monitor the progress of the reaction and to determine the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier analytical technique for assessing the purity of a synthesized compound with high resolution and sensitivity. researchgate.net In a typical setup for analyzing this compound, a reversed-phase C18 column is employed. chemistryhall.com The separation principle is based on the differential partitioning of the analyte between the nonpolar stationary phase (the C18 coating) and a polar mobile phase.
The mobile phase often consists of a precisely mixed solution of acetonitrile and water, sometimes buffered or acidified (e.g., with 0.1% formic acid) to ensure consistent ionization states of the analyte and achieve sharp, symmetrical peaks. researchgate.net An isocratic elution (constant mobile phase composition) can be used, delivering a single, sharp peak at a specific retention time for the pure compound. researchgate.net Purity is assessed by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the aromatic rings of the molecule absorb strongly, such as 254 nm. chemistryhall.com A purity level of >95% is often required for research applications.
Table 3: Typical HPLC Conditions for Purity Analysis
| Parameter | Specification |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid researchgate.net |
| Detection | UV Absorbance at 254 nm chemistryhall.com |
| Flow Rate | 1.0 mL/min |
| Outcome | Retention Time (tᵣ) and Peak Area for Purity Calculation |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily for monitoring the progress of a chemical reaction. researchgate.net This technique allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed.
For the analysis of this compound, the stationary phase is typically a glass or aluminum plate coated with silica (B1680970) gel. A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). Common eluents for separating moderately polar compounds like benzamides are mixtures of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).
As the mobile phase ascends the plate via capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. The less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value, while more polar compounds interact more strongly with the silica gel and have lower Rƒ values. The separation is visualized under UV light, where the aromatic rings of the compounds appear as dark spots. By comparing the Rƒ value of the product spot to that of the starting materials, the progress of the reaction can be effectively tracked.
Table 4: General TLC Parameters for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (SiO₂) coated on aluminum or glass plates |
| Mobile Phase | Mixture of nonpolar and polar solvents (e.g., Hexane:Ethyl Acetate) |
| Application | Spotting of reaction mixture and reference compounds |
| Development | Ascending chromatography in a sealed chamber |
| Visualization | UV lamp (254 nm) |
| Analysis | Comparison of Retention Factor (Rƒ) values |
X-ray Crystallography for Solid-State Structure Validation
While spectroscopic and chromatographic methods confirm connectivity and purity, X-ray crystallography provides the ultimate validation of a molecule's three-dimensional structure in the solid state. This technique is capable of determining the precise spatial arrangement of atoms, bond lengths, and bond angles with exceptional accuracy.
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular conformation. The analysis of a related compound, 2-hydroxy-N-(3-nitrophenyl)benzamide, reveals the type of detailed information that can be obtained. osti.gov In that structure, the two benzene (B151609) rings were found to be nearly planar but were twisted slightly relative to each other, with a specific dihedral angle. osti.govnih.gov
The analysis would also elucidate intermolecular interactions, such as hydrogen bonding. An intramolecular hydrogen bond between the amide N-H group and the carbonyl oxygen (C=O), as well as between the phenolic O-H and the carbonyl oxygen, is expected and would stabilize the molecular conformation. osti.govnih.gov Furthermore, intermolecular hydrogen bonds can link molecules together to form larger supramolecular structures, such as sheets or chains, in the crystal lattice. osti.gov This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in a biological context.
Table 5: Illustrative Crystallographic Data Obtainable for Benzamide Derivatives (based on a related structure)
| Parameter | Information Provided | Example Data for a Related Compound |
|---|---|---|
| Crystal System | The basic geometric shape of the unit cell | Monoclinic |
| Space Group | The symmetry elements within the unit cell | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 7.8385 Å, b = 11.9531 Å, c = 12.3550 Å, β = 90.860° |
| Dihedral Angles | The twist between the planes of the aromatic rings | 12.23° |
| Hydrogen Bonding | Details of intra- and intermolecular H-bonds | Intramolecular N—H···O; Intermolecular O—H···O |
Pre Clinical and Theoretical Applications in Drug Discovery and Chemical Biology
Role as a Synthetic Intermediate in Complex Molecule Construction
In organic synthesis, the utility of a compound is often measured by its ability to serve as a building block for larger, more intricate structures. The 2-hydroxy-N-(3-phenylpropyl)benzamide molecule is well-suited for this role as a synthetic intermediate. Its structure contains several reactive sites—the phenolic hydroxyl group, the amide linkage, and the aromatic rings—that can be chemically modified.
Benzamide (B126) derivatives with a hydroxyl group are valuable precursors in the synthesis of heterocyclic compounds. For instance, similar 2-hydroxy-N-phenylbenzamides have been utilized as precursors for synthesizing variously substituted chiral benzoxazepines, a class of compounds investigated for potential pharmaceutical properties. nih.gov The synthesis of the title compound itself can be achieved by reacting 2-hydroxybenzoyl chloride with the appropriate amine, a common method for forming the amide bond. nih.gov This foundational structure can then be elaborated upon, making it a key intermediate in the construction of more complex, biologically active molecules.
Lead Compound Identification in Medicinal Chemistry Research
The process of drug discovery often begins with the identification of a "lead compound"—a molecule that exhibits a desired biological activity and serves as the starting point for chemical modifications to enhance its therapeutic properties. patsnap.com Benzamide derivatives are frequently explored as potential lead molecules due to their wide range of biological activities and their ability to interact with various biological targets. ontosight.ai
This compound possesses key structural features characteristic of a promising lead compound. These include:
A rigid scaffold: The benzamide core provides a stable platform.
Hydrogen bonding capabilities: The hydroxyl and amide groups can form crucial hydrogen bonds with biological targets like enzymes and receptors.
A flexible side chain: The 3-phenylpropyl group can explore different spatial orientations within a target's binding pocket, allowing for optimization of binding affinity.
Medicinal chemists can systematically modify this structure—for example, by altering substituents on the aromatic rings or changing the length and flexibility of the linker—to improve efficacy, selectivity, and pharmacokinetic properties in a process known as lead optimization. patsnap.com
Exploration of Potential Biological Activities in Pre-clinical Models
The benzamide scaffold is present in numerous compounds with demonstrated biological effects. Consequently, researchers have investigated this class for a wide array of potential therapeutic applications in pre-clinical settings.
Amide derivatives of benzoic acids have been a focus of research for their potential pharmacological effects, including antimicrobial and antioxidant activities. nanobioletters.com Studies on structurally related 2-hydroxy-benzamide (salicylanilide) derivatives have shown activity, particularly against Gram-positive bacteria. mdpi.comresearchgate.net For example, certain halogenated N-phenyl-2-hydroxybenzamide derivatives have demonstrated inhibitory effects, although their efficacy can be influenced by the specific halogen present. mdpi.com Other studies have explored novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives for antifungal activity against species like Fusarium oxysporum and Saccharomyces cerevisiae. researchgate.net The general class of amides has also been noted for potential antioxidant activity. nanobioletters.com
Table 1: Examples of Antimicrobial Activity in 2-Hydroxy-Benzamide Derivatives
| Compound Derivative | Test Organism | Observed Activity (MIC*) |
|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL mdpi.comresearchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | MIC = 0.625 g/L researchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | MIC = 0.3125 g/L researchgate.net |
MIC = Minimum Inhibitory Concentration
The broader class of benzamides has emerged as a promising area for neuroprotective research, with various derivatives showing potential in different models of neuronal damage. nih.govnih.gov The mechanisms underlying these effects are diverse, highlighting the versatility of the benzamide scaffold in targeting pathways relevant to neurological disorders.
One line of research has identified benzamide itself as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death, demonstrating neuroprotection in models of seizure-related brain damage. nih.gov More complex benzamide derivatives have been developed as potent neuroprotective agents against ischemic stroke. nih.gov These compounds function by disrupting the interaction between specific proteins (PSD95 and nNOS), a key pathway in neuronal damage following a stroke. nih.gov Furthermore, other novel benzamide structures have been synthesized and evaluated as inhibitors of calcineurin, showing neuroprotective potential in cellular models of Parkinson's disease. researchgate.net
Table 2: Investigated Neuroprotective Mechanisms of the Benzamide Class
| Compound Class / Derivative | Proposed Mechanism of Action | Disease Model / Context |
|---|---|---|
| Benzamide | Poly(ADP-ribose) polymerase (PARP) inhibition | Soman-induced seizure-related brain damage nih.gov |
| Benzyloxy benzamide derivatives | Disruption of PSD95-nNOS protein-protein interaction | Ischemic stroke nih.gov |
| N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide | Calcineurin inhibition | Parkinson's disease (in vitro/cellular models) researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Computational techniques are invaluable tools in modern drug discovery, allowing researchers to predict how a molecule might behave at the atomic level before it is synthesized. These in silico methods save time and resources by prioritizing the most promising compounds for further investigation.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a biological target, typically a protein or enzyme). mdpi.comnih.gov This technique is instrumental in identifying potential biological targets and understanding the structural basis of a compound's activity.
In studies involving other benzamide derivatives, molecular docking has been used to simulate their interaction with the active sites of various enzymes. For example, docking studies have been performed to test the activity of new pyridine–thiourea derivatives containing a benzamide moiety against bacterial targets like DNA gyrase B. mdpi.com Such simulations can predict binding energy and identify key interactions, like hydrogen bonds, which stabilize the ligand-protein complex. bohrium.comresearchgate.net This information helps researchers understand structure-activity relationships and rationally design new derivatives with improved potency. mdpi.com
Table 3: Examples of In Silico Docking Studies on Benzamide-Related Structures
| Ligand Class | Target Protein(s) | Software/Method | Key Objective/Finding |
|---|---|---|---|
| Pyridine–thiourea benzamide derivatives | DNA gyrase B of S. aureus and E. coli | CLC Drug Discovery Workbench | Predict binding energy and identify potential antimicrobial candidates mdpi.comresearchgate.net |
| Benzamide derivatives | Various protein targets | Not specified | Investigate binding modes and calculate properties like ADMET* mdpi.com |
ADMET = Absorption, Distribution, Metabolism, Excretion, and Toxicity
Prediction of Binding Affinity and Reactivity
The prediction of binding affinity and reactivity for compounds like this compound is a cornerstone of modern drug discovery, relying heavily on computational chemistry. Although specific studies focusing solely on this molecule are not prevalent in publicly accessible literature, the methodologies applied to structurally related N-substituted benzamides provide a clear framework for how its biological activity can be theoretically assessed.
Molecular docking is a primary computational technique used to predict how a molecule, or ligand, binds to the active site of a protein target. For N-substituted benzamide derivatives, this method has been successfully used to study their interaction with targets like histone deacetylases (HDACs), which are implicated in cancer. nih.govresearchgate.net In these simulations, the compound is placed into the three-dimensional structure of the protein's binding pocket. The program then calculates the most likely binding conformation and estimates the strength of the interaction, often expressed as a binding affinity or docking score. Studies on other benzamides have shown that interactions such as hydrogen bonds and hydrophobic interactions are critical for binding affinity. researchgate.net For this compound, the hydroxyl group and the amide linkage would be expected to be key sites for forming hydrogen bonds with a target protein, a feature that molecular docking simulations would aim to model precisely.
Density Functional Theory (DFT) is another powerful method used for these predictions. DFT calculations can provide detailed insights into a molecule's electronic structure, which governs its reactivity and stability. mdpi.comnih.gov For instance, theoretical evaluations using DFT have been performed on fluorinated benzamide isomers to achieve good agreement with experimental values regarding their molecular properties. mdpi.com Such calculations can determine electrostatic potential maps, showing regions of a molecule that are electron-rich or electron-poor, which in turn predicts how it will interact with biological macromolecules. mdpi.com For this compound, DFT could be used to calculate the energies of its different possible conformations, the stability of the molecule, and its reactivity towards a specific biological target.
The combination of these theoretical approaches allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted affinity and most favorable reactivity profiles for synthesis and experimental testing.
Table 1: Computational Methods for Analyzing Benzamide Derivatives
| Computational Method | Application | Predicted Properties | Relevant Findings for Benzamide Class |
|---|---|---|---|
| Molecular Docking | Predicting ligand-protein interactions | Binding affinity, binding mode, hydrogen bonds, hydrophobic interactions | Used to study interactions between N-substituted benzamides and HDAC2, revealing binding modes similar to known inhibitors like MS-275. nih.govresearchgate.net |
| Density Functional Theory (DFT) | Evaluating molecular electronic structure and properties | Energetic stability, electrostatic potential, reactivity | Employed to analyze fluorinated benzamide isomers, showing good agreement with experimental data and helping to understand intermolecular interactions. mdpi.com |
| Structure-Activity Relationship (SAR) Studies | Identifying chemical features responsible for biological activity | Correlation of structural modifications with activity changes | Preliminary SAR studies on benzamide derivatives identified key substituents for anti-proliferative activity. nih.gov |
Development of Novel Chemical Probes for Biological Systems
While this compound itself is not widely documented as a chemical probe, its core benzamide structure is a key component in the development of sophisticated molecules designed to investigate biological systems. A prominent example is the creation of chemical probes for targeted protein degradation, such as Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are bifunctional molecules that induce the degradation of a specific target protein. They work by simultaneously binding to the protein of interest and an E3 ubiquitin ligase. This proximity forces the cell's own protein disposal machinery to tag the target protein for destruction. The benzamide scaffold has proven crucial in designing ligands that bind to the E3 ligase Cereblon (CRBN). nih.gov
Researchers have developed novel, non-phthalimide benzamide-type derivatives that act as Cereblon binders. nih.gov These efforts have focused on optimizing physicochemical properties, stability, and binding affinity to create more effective and selective PROTACs. For example, the introduction of fluorine atoms into the benzamide structure has been shown to increase binding affinity to CRBN. nih.gov These benzamide-based ligands were successfully incorporated into PROTACs that potently degraded target proteins like BRD4 and HDAC6. nih.gov
This research provides a blueprint for how this compound could be utilized. By functionalizing its structure—for instance, by attaching a linker and a ligand for a specific protein of interest—it could potentially be developed into a novel chemical probe. The inherent ability of the benzamide moiety to be chemically modified makes it an attractive starting point for creating tools to study protein function and explore new therapeutic strategies based on targeted protein degradation.
Potential in Material Science and Industrial Applications (e.g., polymers, resins)
Beyond its biological potential, the chemical structure of this compound suggests utility in the field of material science. The broader class of benzamides has found applications in the development and modification of polymers and resins. For example, N-methylbenzamide is used to enhance the physical properties of materials, improving characteristics such as thermal stability, flexibility, and chemical resistance. chemicalbook.com The incorporation of such molecules can lead to high-performance materials suitable for demanding industries like automotive and electronics. chemicalbook.com
This compound possesses several functional groups that could be exploited for industrial applications.
The Amide Linkage: The amide bond is known for its rigidity and ability to form strong hydrogen bonds. This is the same linkage found in materials like Nylon and Kevlar, contributing to their strength and thermal stability. The presence of this bond within the molecule could allow it to act as a monomer or an additive that imparts strength and stability to a polymer matrix.
The Hydroxyl Group: The phenolic hydroxyl (-OH) group is a reactive site that can participate in various polymerization reactions. It can be used as a starting point for creating polyester (B1180765) or polyether chains, integrating the molecule directly into the backbone of a polymer. This functionality is central to the production of phenolic resins (e.g., Bakelite), which are known for their hardness, heat resistance, and electrical insulating properties.
The Phenyl Rings: The two phenyl rings in the structure contribute to rigidity and thermal stability. Aromatic rings are a common feature in high-performance polymers that require resistance to high temperatures and mechanical stress.
The combination of these features makes this compound a candidate for investigation as a monomer in the synthesis of new polymers or as an additive to modify the properties of existing resins. Its structure could potentially enhance thermal stability, mechanical strength, and chemical resistance in a variety of material science contexts.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| MS-275 (Entinostat) |
| Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide |
| N-methylbenzamide |
| BRD4 |
| HDAC6 |
Future Research Directions and Unexplored Avenues for 2 Hydroxy N 3 Phenylpropyl Benzamide
Elucidation of Comprehensive Interaction Profiles with Biological Macromolecules
A foundational area of future research will be to comprehensively map the interactions of 2-hydroxy-N-(3-phenylpropyl)benzamide with a wide array of biological macromolecules. While research on related salicylamide derivatives has shown engagement with targets like viral proteins and bacterial enzymes, the specific binding profile of this compound is yet to be determined. nih.govmdpi.com Techniques such as affinity chromatography, surface plasmon resonance, and X-ray crystallography could be employed to identify and characterize these interactions at a molecular level. A deeper understanding of these interactions is crucial for elucidating its mechanism of action.
Molecular docking studies on similar benzamide (B126) isomers have demonstrated hydrogen bond formation with target proteins. mdpi.com For instance, interactions with residues like glutamic acid have been observed, highlighting the importance of specific functional groups in binding. mdpi.com A similar approach for this compound would be highly informative.
Table 1: Potential Interaction Studies for this compound
| Interaction Type | Potential Target Macromolecules | Suggested Investigative Techniques |
| Specific Binding | Receptors, Enzymes, DNA/RNA | Radioligand Binding Assays, Enzyme Inhibition Assays, Isothermal Titration Calorimetry |
| Non-specific Binding | Plasma Proteins (e.g., Albumin) | Equilibrium Dialysis, Ultrafiltration |
| Covalent Modification | Reactive Cysteine or Lysine Residues | Mass Spectrometry, Activity-Based Protein Profiling |
Advanced Computational Approaches for Predictive Modeling
The application of advanced computational tools can significantly accelerate the exploration of this compound's potential. Predictive models are instrumental in forecasting the bioactivity of small molecules. nih.govyoutube.com By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can correlate the structural features of this compound and its potential analogs with their biological activities. This can guide the synthesis of more potent and selective compounds. nih.gov
Molecular dynamics simulations can offer insights into the conformational changes that occur upon binding to a biological target, providing a dynamic view of the interaction. Such computational approaches have been successfully applied to other N-substituted benzamides to understand their binding affinities with targets like histone deacetylases. nih.gov
Innovative Synthetic Strategies for Enhanced Analog Diversity
The development of novel and efficient synthetic routes is paramount for creating a diverse library of this compound analogs. While classical methods for amide synthesis are well-established, exploring more modern techniques such as transition-metal-catalyzed cross-coupling reactions could offer improved yields and access to a wider range of structural modifications. researchgate.net The synthesis of N-substituted benzamide derivatives has been a focus of research to explore their therapeutic potential. nih.govresearchgate.netmdpi.com
Systematic modifications to the core structure of this compound, including alterations to the phenylpropyl side chain and substitutions on the salicylamide ring, will be crucial for establishing robust structure-activity relationships (SAR). nih.govnih.gov
Table 2: Proposed Synthetic Modifications for Analog Development
| Modification Site | Proposed Chemical Alterations | Rationale for Modification |
| Salicylamide Ring | Introduction of halogens, nitro groups, or alkyl groups | To modulate electronic properties and lipophilicity, potentially enhancing target affinity and cell permeability. |
| Phenylpropyl Side Chain | Variation of the alkyl chain length, introduction of heteroatoms, or substitution on the terminal phenyl ring | To explore the impact of conformational flexibility and steric bulk on biological activity. |
| Amide Linker | Replacement with bioisosteric groups (e.g., thioamide, reverse amide) | To investigate the importance of the amide bond for target interaction and to improve metabolic stability. |
Investigation of Pharmacological Activities in Diverse Pre-clinical Contexts
A broad-based screening of this compound across various pre-clinical models is essential to uncover its pharmacological potential. Benzamide derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, salicylamide derivatives have been investigated for their antiarrhythmic and hypotensive properties, as well as their potential as antiviral agents. nih.govnih.govmdpi.com
Initial in vitro assays should be followed by in vivo studies in relevant animal models to assess efficacy and to understand the compound's pharmacokinetic and pharmacodynamic profiles. The behavioral and biochemical effects of substituted benzamides have been studied in animal models to understand their mechanisms of action. nih.govnih.gov
Table 3: Potential Pharmacological Screening Areas
| Therapeutic Area | Rationale Based on Related Compounds | Suggested Pre-clinical Models |
| Infectious Diseases | Salicylamide derivatives have shown antibacterial and antiviral activities. nih.govmdpi.comnih.gov | In vitro antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi; antiviral assays against various viruses. |
| Oncology | Some N-substituted benzamides act as histone deacetylase inhibitors with anti-proliferative effects. nih.gov | In vitro cytotoxicity assays against a panel of cancer cell lines; in vivo tumor xenograft models. |
| Cardiovascular Diseases | Arylpiperazine derivatives of salicylamide have shown antiarrhythmic and hypotensive effects. mdpi.com | In vitro receptor binding assays (e.g., for adrenergic receptors); in vivo models of arrhythmia and hypertension. |
| Inflammation | Certain salicylamide derivatives have demonstrated anti-inflammatory properties. researchgate.net | In vitro assays for inflammatory cytokine production; in vivo models of acute and chronic inflammation. |
Development of Novel Analytical Techniques for In Situ Monitoring of Biological Effects
To gain a real-time understanding of how this compound affects biological systems, the development of novel analytical techniques for in situ monitoring is crucial. Techniques such as fluorescence microscopy, coupled with specifically designed fluorescent probes derived from the parent compound, could allow for the visualization of its subcellular localization and interaction with target molecules within living cells.
Furthermore, advanced mass spectrometry imaging techniques could be employed to map the distribution of the compound and its metabolites in tissue sections, providing valuable information on its biodistribution and target engagement at the tissue level. The use of brain dialysis has been employed to study the effects of benzamides on neurotransmitter release, offering a way to monitor biochemical changes in vivo. nih.gov
Q & A
Q. What are the established synthetic routes for 2-hydroxy-N-(3-phenylpropyl)benzamide, and how are reaction conditions optimized?
The compound is typically synthesized via amide coupling between salicylic acid derivatives and 3-phenylpropylamine. General Procedure B (room temperature coupling using reagents like EDCI/HOBt or DCC) is commonly employed, yielding a white solid after purification. Key parameters include:
- Reaction time : Overnight (16–18 hours) to ensure complete coupling .
- Solvent : Dichloromethane (DCM) or methanol for solubility and minimal side reactions .
- Characterization : LCMS (e.g., m/z = 256.3 [M+H]⁺) and ¹H NMR (δ 12.42 ppm for phenolic -OH) validate purity . For optimization, microwave-assisted synthesis (e.g., 15 mol% PBA catalyst under solvent-free conditions) can achieve yields >90% for analogous hydroxybenzamides .
Q. How is the crystal structure of this compound determined, and what software is used for analysis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from DCM/hexane mixtures to obtain diffraction-quality crystals.
- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at 296 K .
- Refinement : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) resolve hydrogen bonding networks and torsional angles. The R factor should be <0.05 for high confidence .
Q. What role do hydrogen bonding interactions play in the compound’s stability and bioactivity?
The phenolic -OH and amide carbonyl form intramolecular hydrogen bonds (O–H···O=C), stabilizing the planar structure. Intermolecular bonds (e.g., N–H···O) in crystals influence packing efficiency and melting point. Graph set analysis (e.g., Etter’s notation) classifies these patterns, which are critical for predicting solubility and ligand-receptor interactions .
Advanced Research Questions
Q. How can contradictions in NMR and LCMS data during synthesis be resolved?
Discrepancies often arise from residual solvents or rotameric forms. Mitigation strategies include:
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
SAR analysis involves systematic modifications:
- Substituent variation : Replace the 3-phenylpropyl group with alkyl/aryl amines (e.g., 2-hydroxy-N-(5-hydroxypentyl)benzamide) to assess hydrophobicity effects .
- Bioisosteric replacement : Substitute the phenolic -OH with methoxy or amino groups to modulate hydrogen bonding capacity .
- Biological assays : Use influenza virus protein inhibition models (IC₅₀) to correlate structural changes with activity .
Q. How can crystallographic disorder in the phenylpropyl chain be addressed during refinement?
Disorder arises from flexible alkyl chains. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
